molecular formula C14H19BrN2O2S B2462015 4-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide CAS No. 2380177-75-1

4-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide

Cat. No.: B2462015
CAS No.: 2380177-75-1
M. Wt: 359.28
InChI Key: WIJTZIUYSPIJLF-UHFFFAOYSA-N
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Description

4-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 4-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction of thiophene derivatives with appropriate reagents. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), is a typical method used for synthesizing thiophene derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied. Generally, thiophene derivatives can interact with various enzymes, receptors, and other proteins, leading to modulation of biological activities .

Comparison with Similar Compounds

4-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

4-bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2S/c15-11-8-12(20-9-11)13(18)16-10-14(2-1-3-14)17-4-6-19-7-5-17/h8-9H,1-7,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJTZIUYSPIJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC(=CS2)Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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